N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that features a thiophene ring and a trifluoromethoxy-substituted phenyl group
Mechanism of Action
Mode of Action
It’s known that the introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels .
Result of Action
It has been observed that the compound displays various colors from reduced to oxidized states, indicating its potential use in electrochromic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the electrochromic behavior of the compound can be affected by the applied voltage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.
Trifluoromethoxy-substituted compounds: Compounds like 4-(trifluoromethoxy)aniline.
Uniqueness
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the combination of the thiophene ring and the trifluoromethoxy-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-23-11/h1-7H,8H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQKGVWYRGJPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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